Omega-3 Double Bond Configuration Distinguishes from Omega-6 Isomer in Metabolic Fate
The target compound possesses a specific omega-3 (n-3) double bond configuration (13Z,16Z,19Z,22Z,25Z), which is a structural determinant of its metabolic routing [1]. In contrast, the omega-6 isomer, (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA, serves as a substrate for distinct elongase (ELOVL2) and desaturase pathways, leading to the production of different downstream VLCPUFAs [2][3]. While direct head-to-head kinetic data for the CoA esters are not publicly available, the foundational difference in isomer class dictates that these compounds cannot be substituted for one another in studies of omega-3-specific lipid biology.
| Evidence Dimension | Structural isomerism and metabolic pathway specificity |
|---|---|
| Target Compound Data | Omega-3 (n-3) configuration (double bonds at 13Z,16Z,19Z,22Z,25Z) |
| Comparator Or Baseline | (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA (omega-6 isomer) |
| Quantified Difference | Qualitative difference in isomer class (omega-3 vs omega-6) |
| Conditions | Based on established knowledge of fatty acid elongase/desaturase specificity in mammalian systems |
Why This Matters
Selection of the correct omega-3 isomer is essential for accurately modeling omega-3 VLCPUFA metabolism and preventing cross-reactivity in assays dependent on enzyme substrate specificity.
- [1] ChEBI. (2017). CHEBI:74413 - (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA. European Bioinformatics Institute. View Source
- [2] ChEBI. (2019). CHEBI:77244 - (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA(4−). European Bioinformatics Institute. View Source
- [3] Zadravec, D., Tvrdik, P., Guillou, H., Haslam, R., Kobayashi, T., Napier, J. A., Capecchi, M. R., & Jacobsson, A. (2011). ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice. Journal of Lipid Research, 52(2), 245-255. View Source
